molecular formula C11H9ClN2O5S B134134 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride CAS No. 154212-59-6

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride

Cat. No. B134134
M. Wt: 316.72 g/mol
InChI Key: MWQKEJVVWBQIOO-UHFFFAOYSA-N
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Description

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride is a compound that has been explored in various studies for its potential applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a nitrophenyl group, a thiazole ring, and a carbonate moiety, which together contribute to its unique reactivity and physical properties.

Synthesis Analysis

The synthesis of related thiazole-containing compounds has been demonstrated in several studies. For instance, a novel one-pot synthesis method for N-substituted indole-2-thiols using a thioketene intermediate derived from a thiadiazole compound has been reported . Although this does not directly describe the synthesis of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride, it provides insight into the synthetic strategies that can be employed to create thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been a subject of interest in crystallography. For example, the crystal structure of a related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, has been determined, revealing specific dihedral angles between the thiazole ring and the attached phenyl rings . This information is valuable for understanding the three-dimensional conformation of thiazole compounds, which can influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been extensively studied. The aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate has been investigated, showing the effects of the amine nature and the modification of the electrophilic center on the reaction mechanism . This study provides a detailed kinetic analysis and could be relevant to understanding the behavior of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride can be inferred from studies on similar compounds. A method to purify a related compound by coupling reaction and solvating-out crystallization has been explored, which also provides data on the solubility of the system in different solvents . This information is crucial for designing purification processes and understanding the solubility profile of thiazole derivatives.

Scientific Research Applications

Nitrophenols and Atmospheric Chemistry

Nitrophenols, including 4-nitrophenol (4-NP), are significant in atmospheric chemistry. These compounds are formed through combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere, undergoing nitration via gas and condensed-phase processes. Atmospheric nitration of phenol can yield nitrophenols, which are essential in understanding air pollution and developing pollution mitigation strategies (Harrison et al., 2005).

Photosensitive Protecting Groups in Synthetic Chemistry

Nitrophenyl derivatives are used as photosensitive protecting groups in synthetic chemistry, highlighting their potential in facilitating controlled reactions. Their application shows promise for future developments in this area, underscoring the versatility of nitrophenyl compounds (Amit et al., 1974).

Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinone and its derivatives, including 4-thiazolidinones, are notable for their wide range of biological activities. They have been investigated for their potential as antimicrobial, anticancer, antidiabetic, and anti-inflammatory agents. The structure-activity relationships of these compounds are critical for designing new therapeutics, highlighting the importance of thiazolidinones in drug development (ArunlalV. et al., 2015).

Advanced Oxidation Processes for Compound Degradation

Advanced oxidation processes (AOPs) are used for degrading recalcitrant compounds in water, including pharmaceuticals. Studies on the degradation pathways, by-products, and toxicity of these processes provide insights into environmental risk management and water treatment technologies (Qutob et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S.ClH/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQKEJVVWBQIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165568
Record name 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride
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Molecular Weight

316.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride

CAS RN

154212-59-6
Record name Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl ester, hydrochloride (1:1)
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Record name 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride
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Record name 5-Hydroxymethylthiazole 4-nitrophenylcarbonate hydrochloride
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Record name 5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate hydrochloride
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Record name 5-HYDROXYMETHYLTHIAZOLE 4-NITROPHENYLCARBONATE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Distilled 5-(hydroxymethyl)thiazole (14.1 g, 123 mmol) and triethylamine (17.9 mL, 129 mmol) were dissolved in ethyl acetate (141 mL) and cooled to -1° C. (ice/salt bath). A solution of 4-nitrophenyl chloroformate (26.0 g, 129 mmol) dissolved in ethyl acetate (106 mL) was added dropwise over 50 minutes at an internal temperature of 0°-4° C. An ethyl acetate flask rinse (20 mL) was also added. Salts precipitated from solution throughout the addition. The yellow mixture was stirred another 1 hour 45 minutes at 0°-2°C., then a solution of dilute HCl (3.1 g, 31 mmol of conc. HCl in 103 mL water) was added at once. The mixture was stirred for 0.5 hours while warming to 15° C., then stirring was stopped. The organic layer was washed twice with aqueous 5% K2CO3 solution (2×70 mL), then dried with Na2SO4 (30 g). After filtration the solution was concentrated under vacuum on a rotary evaporater (bath temperature of 41° C.) to a brown oil (38 g). The crude 5-(p-nitrophenyoxycarbonyloxymethyl)-thiazole was dissolved in ethyl acetate (282 mL), then cooled in an ice bath to 2° C. Dry HCl gas (7.1 g, 195 mmol) was bubbled in slowly over 50 minutes (temperature 2°-4° C.). After stirring for another 1 hour 45 minutes at 2°-4° C., the solid precipitate was collected on a sintered glass funnel under a nitrogen blanket and the flask was washed out with 50 mL cold ethyl acetate which was used to rinse the filter cake. The cake was dried on the funnel under strong nitrogen purge for 15 minutes then dried in a vacuum oven at 50° C. with a nitrogen purge to provide 29.05 g of the title compound as tan powder, mp. 131°-135° C. (dec.). 1H NMR (DMSO-d6) δ9.21 (d, 1H), 8.27 (m, 2H), 8.06 (d, 1H), 7.52 (m, 2H), 5.54 (s, 2H). 13C NMR (DMSO-d6) δ157.3, 155.2, 151.8, 145.3, 143.7, 131.9, 125.5, 122.7, 62.1.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
106 mL
Type
solvent
Reaction Step Two
Name
Quantity
103 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
141 mL
Type
solvent
Reaction Step Five

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